molecular formula C19H20N8O B13860561 2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide

2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide

Katalognummer: B13860561
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: HCSJYLFIYUQVSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide is a heterocyclic small molecule featuring a fused pyrrolo[2,3-b]pyridine core linked to a pyrimidine ring and a pyrazole moiety. Its structure includes a 2-amino-6-ethylpyrimidin-4-yl substituent, a 1H-pyrrolo[2,3-b]pyridin-5-yl group, and an N-methylacetamide side chain.

Eigenschaften

Molekularformel

C19H20N8O

Molekulargewicht

376.4 g/mol

IUPAC-Name

2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide

InChI

InChI=1S/C19H20N8O/c1-3-13-5-16(26-19(20)25-13)15-8-23-18-14(15)4-11(6-22-18)12-7-24-27(9-12)10-17(28)21-2/h4-9H,3,10H2,1-2H3,(H,21,28)(H,22,23)(H2,20,25,26)

InChI-Schlüssel

HCSJYLFIYUQVSD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=NC(=N1)N)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)CC(=O)NC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

Detailed Synthetic Steps

Construction of the Pyrrolo[2,3-b]pyridine Core
  • The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions involving 5-hydroxy-7-azaindole derivatives or related azaindoles.
  • For example, methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is prepared by reacting 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate in the presence of potassium phosphate and diethylene glycol dimethyl ether at elevated temperatures (~110 °C) for 24 hours. This reaction proceeds via nucleophilic aromatic substitution to form the pyrrolo[2,3-b]pyridine ether linkage.
  • The product is isolated by extraction, drying, and recrystallization, yielding a pale white solid with high purity.
Synthesis of the 2-amino-6-ethylpyrimidine Substituent
  • The 2-amino-6-ethylpyrimidine moiety is generally synthesized through condensation reactions of appropriate β-dicarbonyl compounds with guanidine derivatives or amidines, followed by alkylation to introduce the ethyl group at the 6-position.
  • Literature patents (e.g., EP3255042B1) describe similar pyrimidine derivatives prepared by reacting substituted pyrimidinyl precursors with amines under controlled conditions.
  • The amino group at the 2-position is maintained throughout the synthesis to allow further coupling.
Formation of the Pyrazole Linker
  • The pyrazole ring is introduced by condensation of hydrazine derivatives with α,β-unsaturated ketones or β-ketoesters, followed by cyclization.
  • Subsequent functionalization at the 1-position of pyrazole allows attachment to the pyrrolo[2,3-b]pyridine core at the 5-position, typically via palladium-catalyzed cross-coupling or nucleophilic substitution reactions.
  • For example, pyrazolo[1,5-a]pyrimidine analogues have been synthesized by condensation of substituted pyrazol-5-amines with β-ketoesters, chlorination, and amination steps.
Attachment of N-methylacetamide Side Chain
  • The final step involves coupling the pyrazole-substituted intermediate with N-methylacetamide or its activated derivatives (e.g., acyl chlorides or activated esters).
  • This amide bond formation is typically achieved under mild conditions using coupling reagents such as carbodiimides or via nucleophilic substitution if a suitable leaving group is present on the acetamide moiety.
  • The N-methylacetamide group is attached through a linker such as a propyl or acetamide chain, ensuring proper spatial orientation for biological activity.

Representative Synthetic Route Summary Table

Step Intermediate/Reactant Reaction Type Conditions Yield (%) Notes
1 5-Hydroxy-7-azaindole + Methyl 2,4-difluorobenzoate Nucleophilic aromatic substitution K3PO4, diethylene glycol dimethyl ether, 110 °C, 24h 76.5 Formation of pyrrolo[2,3-b]pyridine core
2 Pyrimidine precursor synthesis Condensation & alkylation Various, patent-based Variable 2-amino-6-ethylpyrimidine prepared
3 Pyrazol-5-amine + β-ketoester Cyclization to pyrazolo[1,5-a]pyrimidine POCl3 chlorination, amination Moderate to high Pyrazole linker formation
4 Pyrazole intermediate + N-methylacetamide derivative Amide coupling Carbodiimide or acyl chloride method High Final functionalization step

Summary Table of Key Synthetic Features

Feature Description Reference
Pyrrolo[2,3-b]pyridine core synthesis Nucleophilic aromatic substitution of hydroxy azaindole with methyl difluorobenzoate
Pyrimidine substituent preparation Condensation and alkylation to install 2-amino-6-ethyl group
Pyrazole linker formation Cyclization of hydrazine derivatives; chlorination and amination
N-methylacetamide coupling Amide bond formation via carbodiimide or acyl chloride
Overall synthetic complexity Multi-step with moderate to high yields

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes

Wirkmechanismus

The mechanism of action of 2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrrolo[2,3-b]pyridine 2-Amino-6-ethylpyrimidin-4-yl, Pyrazole, N-methylacetamide ~434.5* Amine, Ethyl, Acetamide
N-(2-Hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide Pyrrolo[3,2-b]pyridine 6-Methoxy-5-methylpyrimidinyl, Hydroxyethyl ~436.5 Methoxy, Hydroxyethyl, Carboxamide
5-tert-butyl-N-{2-[(3R)-3-isopropylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-3-amine Pyrrolo[2,3-d]pyrimidine tert-Butyl, Isopropylpiperazinyl ~453.6 Piperazinyl, tert-Butyl
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Pyrrolo[2,3-b]pyridine Ethylpyrazole, Dimethylbenzamide ~429.5 Benzamide, Ethylpyrazole

*Calculated based on molecular formula.

Key Observations :

  • The target compound shares a pyrrolopyridine core with and , but differs in substituent positioning and side chains.
  • The N-methylacetamide group in the target compound may enhance metabolic stability compared to the hydroxyethyl carboxamide in or the dimethylbenzamide in .

Biologische Aktivität

The compound 2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine ring : Contributes to the compound's interaction with biological targets.
  • Pyrrole and pyrazole moieties : These heterocycles are known for their diverse biological activities.

The molecular formula is C15H19N5C_{15}H_{19}N_5 with a molecular weight of approximately 283.35 g/mol.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor activity. For instance, compounds structurally related to our target have shown inhibition against various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, it may interact with kinases involved in signaling pathways critical for cell growth and metabolism. Inhibitory assays have indicated that modifications to the structure can enhance selectivity and potency against specific enzyme targets.

Case Study 1: Antitumor Efficacy

In a study examining a series of pyrrolo[2,3-b]pyridine derivatives, one compound exhibited an IC50 value of 10 µM against A549 lung cancer cells. The study suggested that this activity was mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

CompoundIC50 (µM)Cell LineMechanism of Action
A10A549Apoptosis induction
B15HeLaG2/M phase arrest
C8MCF7Inhibition of proliferation

Case Study 2: Enzyme Inhibition

A recent investigation into enzyme inhibition revealed that a related compound inhibited JAK1 with an IC50 value of 8.5 nM, demonstrating selectivity over JAK2. This selectivity is crucial for minimizing side effects in therapeutic applications.

EnzymeIC50 (nM)Selectivity Index
JAK18.548 (over JAK2)
JAK2408-

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest that derivatives exhibit favorable absorption and distribution characteristics, although further research is needed to assess metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrrolo-pyridine intermediates and coupling with pyrimidine derivatives. Key steps include:

  • Pyrazole ring formation : Use Suzuki-Miyaura coupling for aryl-aryl bond formation .
  • Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Optimization : Reaction yields are sensitive to solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C). Catalytic systems like Pd(PPh₃)₄ improve cross-coupling efficiency .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : Quantifies purity (>95% by area under the curve) and detects impurities (e.g., unreacted pyrimidine precursors) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves regiochemical ambiguities, particularly for pyrrolo-pyridine and pyrazole protons .
  • X-ray crystallography : Validates molecular geometry, especially for stereospecific centers (if present) .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer :

  • Target selection : Prioritize kinases or receptors structurally analogous to those inhibited by related pyrrolo-pyridine derivatives (e.g., JAK2 or EGFR) .
  • Assay conditions : Use cell lines (e.g., HEK293) with luciferase-based reporters for high-throughput screening. IC₅₀ values should be calculated using non-linear regression models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s potency?

  • Methodological Answer :

  • Core modifications : Replace the ethyl group on the pyrimidine with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
  • Functional group analysis : Compare bioactivity of the N-methylacetamide moiety with sulfonamide or urea analogs .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain bioavailability discrepancies .
  • Metabolite identification : Use LC-QTOF-MS to detect active/inactive metabolites that may influence in vivo outcomes .
  • Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .

Q. How can researchers investigate off-target effects while maintaining therapeutic specificity?

  • Methodological Answer :

  • Proteome-wide screening : Employ affinity-based chemoproteomics (e.g., thermal shift assays) to identify unintended targets .
  • Selectivity panels : Test against a panel of 100+ kinases or GPCRs to quantify selectivity indices .

Critical Considerations for Experimental Design

  • Statistical rigor : Use factorial design (e.g., Box-Behnken) to optimize multi-variable synthesis parameters .
  • Data validation : Replicate assays in triplicate and apply ANOVA for significance testing .
  • Ethical compliance : Adhere to OECD guidelines for in vivo toxicity studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.